
2,5-Dihydro-1H-borol-1-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydro-1H-borol-1-yl is a chemical compound with the molecular formula C₄H₇B. It is a boron-containing heterocycle, which makes it an interesting subject of study in the field of organic chemistry. The presence of boron in its structure imparts unique chemical properties that are valuable in various applications, including catalysis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydro-1H-borol-1-yl typically involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation. This method has been optimized to achieve high efficiency using t-BuOK as a base for the triflation step . The reaction conditions are mild and can be performed using commercially available reagents and standard laboratory equipment.
Industrial Production Methods: For industrial-scale production, the same synthetic route can be scaled up. The method allows the production of up to 60 grams of the target compound in one run. The boropinacolate form of the compound is advantageous for immediate synthesis of coupling products, while the trifluoroborate form is more convenient for storage and commercialization .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dihydro-1H-borol-1-yl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert it into different boron-hydride species.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like aryl halides and organometallic compounds.
Major Products: The major products formed from these reactions include boronic acids, boron-hydride species, and various substituted boron-containing compounds .
Applications De Recherche Scientifique
2,5-Dihydro-1H-borol-1-yl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is studied for its potential use in drug development and as a probe in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 2,5-Dihydro-1H-borol-1-yl involves its interaction with various molecular targets. The boron atom in its structure can form stable complexes with different ligands, which can modulate the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving boron-ligand interactions, which can influence cellular processes and biochemical reactions .
Comparaison Avec Des Composés Similaires
2,5-Dihydro-1H-pyrrol-3-yl Boronic Derivatives: These compounds share a similar boron-containing heterocyclic structure and are used in similar applications.
Benzoborirenes: These compounds also contain boron and exhibit unique reactivity due to the presence of a strained three-membered ring.
Uniqueness: 2,5-Dihydro-1H-borol-1-yl is unique due to its specific boron-containing structure, which imparts distinct chemical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
143172-46-7 |
|---|---|
Formule moléculaire |
C4H6B |
Poids moléculaire |
64.90 g/mol |
InChI |
InChI=1S/C4H6B/c1-2-4-5-3-1/h1-2H,3-4H2 |
Clé InChI |
QRCNSACEUBMQDE-UHFFFAOYSA-N |
SMILES canonique |
[B]1CC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12561753.png)
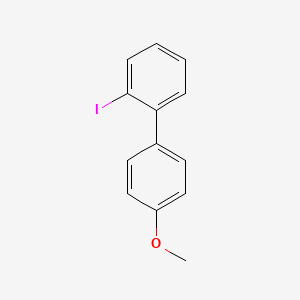

![4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B12561774.png)
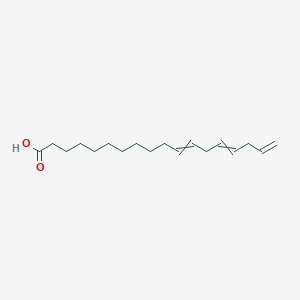
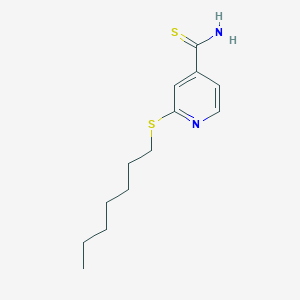

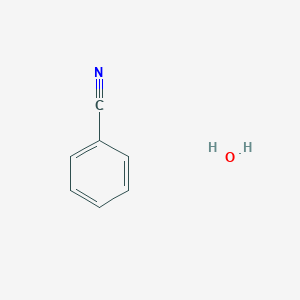
![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)
![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)
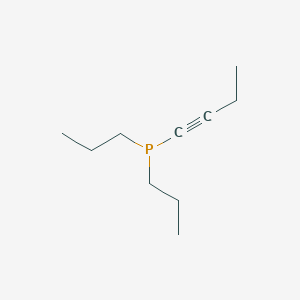
![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
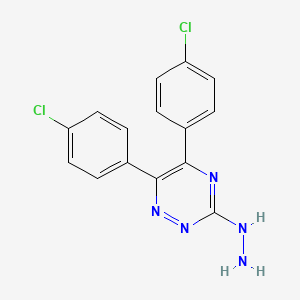
methanone](/img/structure/B12561856.png)
